
3-Bromo-5-(3,4-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3,4-dichlorophenyl)phenol (3-B-5-DCPP) is a phenolic compound with a wide range of applications in scientific research. It is used in a variety of fields, such as organic synthesis, biochemistry, and pharmacology. The compound has a high degree of purity, typically 95%, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize other compounds such as 3-bromo-5-chlorophenol, 3-bromo-5-methoxy-phenol, and 3-bromo-5-methyl-phenol. Additionally, the compound is used in biochemistry and pharmacology research, as it can be used to study the effects of certain drugs on cells and organisms.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition can lead to a decrease in the production of certain hormones and other compounds, which can have a variety of effects on cells and organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% are not fully understood. However, it is believed that the compound can have a variety of effects on cells and organisms. For example, it has been shown to inhibit the production of certain hormones, such as prostaglandins and leukotrienes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments include its high purity, its availability in a variety of forms, and its low cost. Additionally, the compound is relatively easy to use and does not require complex equipment or processes for its synthesis. The main limitation of using 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, which can lead to unpredictable results.
Orientations Futures
The potential future directions of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% research include further studies into its mechanism of action, its effects on cells and organisms, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of new compounds using 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% as a starting material. Finally, there is potential for the development of new analytical methods for the detection and quantification of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% in biological samples.
Méthodes De Synthèse
3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% is synthesized through a reaction of 3-bromo-4-nitrobenzaldehyde and 3,4-dichlorophenol. The reaction is carried out in a mixture of ethanol and acetic acid. The reaction is catalyzed by sodium hydroxide to form the desired product. The reaction is typically carried out at a temperature of 80 °C and a pressure of 1 atm. The reaction is complete after several hours, and the resulting product is purified by recrystallization.
Propriétés
IUPAC Name |
3-bromo-5-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJFLVTVNHCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686452 |
Source


|
| Record name | 5-Bromo-3',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261958-23-9 |
Source


|
| Record name | 5-Bromo-3',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


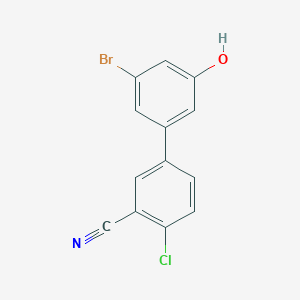


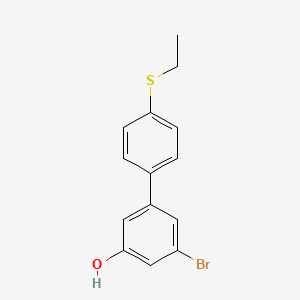
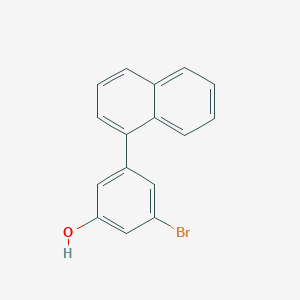
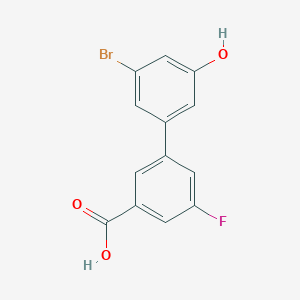
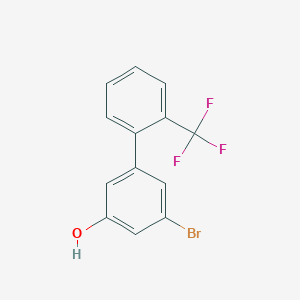
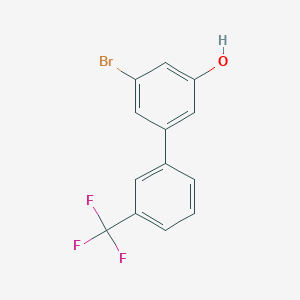
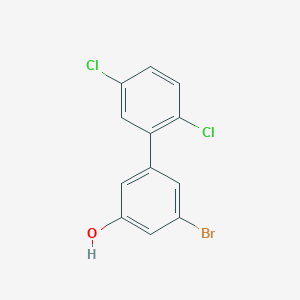

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
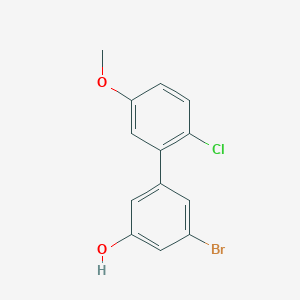
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)